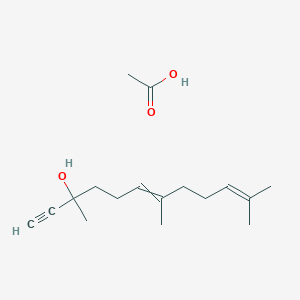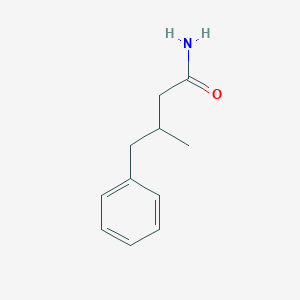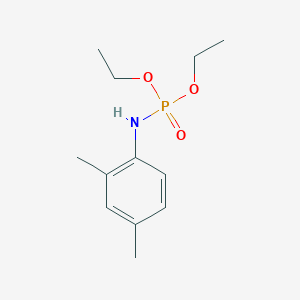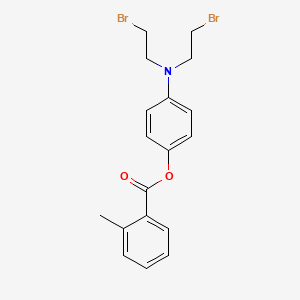
p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate: is a chemical compound with the molecular formula C17H19Br2NO3 It is known for its unique structure, which includes a phenyl ring substituted with bis(2-bromoethyl)amino groups and an o-methylbenzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate typically involves the nucleophilic aromatic substitution reaction. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which makes it more susceptible to nucleophilic attack. The reaction conditions often include the use of strong bases and solvents that can stabilize the intermediate complexes formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bis(2-bromoethyl)amino groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
Chemistry: In chemistry, p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological molecules to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties.
作用機序
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate involves its interaction with molecular targets through its functional groups. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, depending on the specific application and target.
類似化合物との比較
p-(Bis(2-chloroethyl)amino)phenyl o-methylbenzoate: Similar structure but with chlorine atoms instead of bromine.
p-(Bis(2-bromoethyl)amino)phenyl p-methylbenzoate: Similar structure but with a different position of the methyl group on the benzoate ester.
Uniqueness: The presence of bromine atoms in p-(Bis(2-bromoethyl)amino)phenyl o-methylbenzoate makes it more reactive in nucleophilic substitution reactions compared to its chlorine analog. This reactivity can be advantageous in certain synthetic applications, making it a unique and valuable compound in research and industry.
特性
CAS番号 |
21667-02-7 |
|---|---|
分子式 |
C18H19Br2NO2 |
分子量 |
441.2 g/mol |
IUPAC名 |
[4-[bis(2-bromoethyl)amino]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C18H19Br2NO2/c1-14-4-2-3-5-17(14)18(22)23-16-8-6-15(7-9-16)21(12-10-19)13-11-20/h2-9H,10-13H2,1H3 |
InChIキー |
YYLJRENQBJIZGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
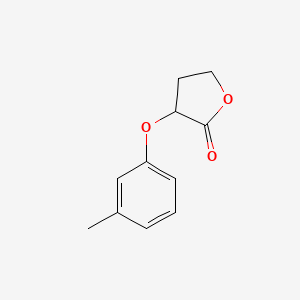
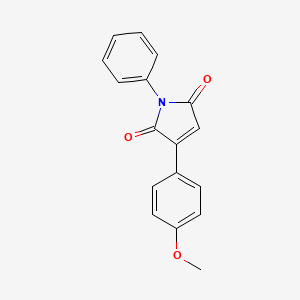
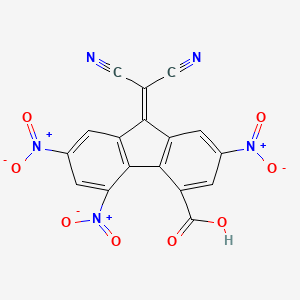
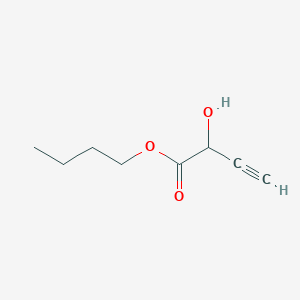
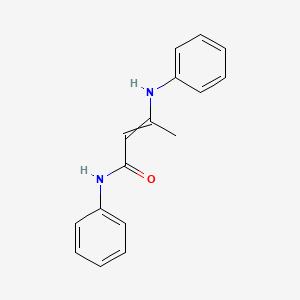

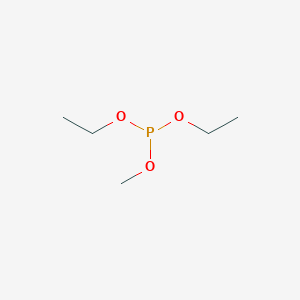
![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
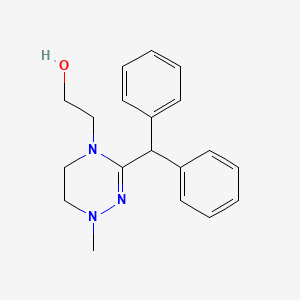
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
